molecular formula C21H19N5O B5627154 4,7-dimethyl-N-(2-methylphenyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

4,7-dimethyl-N-(2-methylphenyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B5627154
M. Wt: 357.4 g/mol
InChI Key: ARXRUDUKKFKQBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dimethyl-N-(2-methylphenyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide (Molecular Formula: C21H19N5O, Molecular Weight: 357.41 g/mol) is a synthetically designed pyrazolo-triazine derivative of significant interest in medicinal chemistry and early-stage drug discovery . This compound is part of a class of nitrogen-rich heterocycles that are recognized as privileged scaffolds in pharmaceutical research due to their extensive therapeutic potential . The pyrazole and triazine pharmacophores are frequently explored for developing novel anticancer agents, as they are known to interact with key biological pathways involved in cell proliferation . Its specific molecular structure, featuring multiple aromatic systems and a carboxamide linker, makes it a valuable intermediate for constructing more complex molecules or for screening against a variety of biological targets, particularly enzymes like kinases . Researchers can utilize this compound as a key building block in synthesizing novel chemical entities or as a reference standard in bioactivity assays. The product is supplied with a certificate of analysis to ensure identity and purity. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4,7-dimethyl-N-(2-methylphenyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O/c1-13-9-7-8-12-17(13)22-21(27)19-15(3)26-20(24-23-19)18(14(2)25-26)16-10-5-4-6-11-16/h4-12H,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXRUDUKKFKQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N3C(=C(C(=N3)C)C4=CC=CC=C4)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among pyrazolo[5,1-c][1,2,4]triazine derivatives lie in substituent groups, which influence physicochemical and biological properties. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Substituents Key Findings Reference
4,7-Dimethyl-N-(2-methylphenyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide (Target) C₂₄H₂₂N₆O 410.47 - 4,7-dimethyl
- 8-phenyl
- N-(2-methylphenyl)
Hypothesized anticancer activity based on analogues; no direct data available. N/A
4-Amino-N-(4-methoxyphenyl)-8,10-dimethylpyrido[2',3':3,4]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide C₂₂H₂₁N₇O₂ 431.45 - 8,10-dimethyl
- 4-amino
- N-(4-methoxyphenyl)
Demonstrated anticancer activity via SRB assay; IR peaks at 1668 cm⁻¹ (C=O stretch) .
4,7-Dimethyl-8-phenyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide C₂₁H₁₆F₃N₅O 411.38 - 4,7-dimethyl
- 8-phenyl
- N-(3-trifluoromethylphenyl)
Higher molecular weight due to CF₃ group; commercial availability noted .
N-(5-Chloro-2-methoxyphenyl)-8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide C₂₁H₁₇ClFN₅O₂ 425.8 - 8-(4-fluorophenyl)
- N-(5-chloro-2-methoxyphenyl)
Increased hydrophobicity from Cl and F substituents; no reported biological data .

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group in the 3-trifluoromethylphenyl derivative () enhances metabolic stability but may reduce solubility .
  • Aromatic Substituents : The 8-phenyl group is conserved in all analogues, suggesting its role in π-π stacking interactions with biological targets.

Q & A

Q. What are the common synthetic routes for synthesizing 4,7-dimethyl-N-(2-methylphenyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide?

The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key steps include:

  • Cyclocondensation : Formation of the pyrazolo-triazine core via cyclization of precursors like aminopyrazoles with triazine derivatives under reflux conditions.
  • Esterification/Carboxamide Formation : Introduction of the carboxamide group via coupling reactions, often using activating agents like carbonyldiimidazole (CDI) .
  • Substituent Introduction : Methyl and phenyl groups are added through alkylation or Friedel-Crafts reactions, with solvent choice (e.g., DMF, dichloromethane) and catalysts (e.g., K₂CO₃) critical for regioselectivity .

Q. Example Table: Reaction Conditions from Analogous Compounds

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Core CyclizationEthanol, reflux, 12 h75>95%
Carboxamide CouplingCDI, DMF, 100°C, 1 h8598%
MethylationCH₃I, K₂CO₃, DMF, RT, 6 h9097%

Q. Which spectroscopic and analytical methods are used to confirm the structure and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm regiochemistry. For example, methyl groups at positions 4 and 7 show distinct upfield shifts (δ 2.1–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 456.2) .
  • HPLC/UPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What primary biological activities are reported for pyrazolo-triazine derivatives?

Pyrazolo-triazines exhibit:

  • Anticancer Activity : Inhibition of kinases (e.g., EGFR, Aurora B) via binding to ATP pockets, with IC₅₀ values in the nanomolar range .
  • Anti-inflammatory Effects : Modulation of COX-2 and TNF-α pathways in vitro .
  • Antimicrobial Properties : Activity against Gram-positive bacteria (MIC: 2–8 µg/mL) due to membrane disruption .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane minimizes side reactions in acylation steps .
  • Catalyst Screening : Use phase-transfer catalysts (e.g., benzyltributylammonium bromide) to accelerate alkylation reactions .
  • Temperature Control : Lower temperatures (0–5°C) reduce byproduct formation during sensitive coupling steps .
  • In-line Monitoring : TLC or HPLC tracking of reaction progress ensures timely termination to maximize yield .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, 4,7-dimethyl groups enhance lipophilicity (logP ~3.5), improving cell permeability but reducing aqueous solubility, which may explain variability in in vivo vs. in vitro efficacy .
  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize data to positive controls (e.g., doxorubicin for anticancer assays) .
  • Meta-Analysis : Cross-reference data from analogous compounds (e.g., ethyl ester vs. carboxamide derivatives) to identify trends in potency .

Q. How are computational methods applied to predict binding modes with biological targets?

  • Molecular Docking : Software like AutoDock Vina simulates interactions with kinase domains. The carboxamide group often forms hydrogen bonds with key residues (e.g., Lys48 in EGFR) .
  • MD Simulations : Assess binding stability over 100 ns trajectories; compounds with rigid pyrazolo-triazine cores show lower RMSD values (<2 Å), indicating stable target engagement .
  • QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with IC₅₀ data to prioritize synthetic targets .

Q. What are the key challenges in scaling up synthesis for preclinical studies?

  • Purification : Column chromatography is replaced with recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .
  • Byproduct Mitigation : Optimize stoichiometry (e.g., 1.1:1 molar ratio of RCH₂Cl to precursor) to minimize unreacted intermediates .
  • Thermal Safety : Differential scanning calorimetry (DSC) identifies exothermic peaks during scaling, guiding safer heating protocols .

Q. How do structural modifications influence metabolic stability and toxicity?

  • Methyl Groups : Enhance metabolic stability by blocking cytochrome P450 oxidation sites (t₁/₂ increased from 2.1 to 6.8 h in human liver microsomes) .
  • Phenyl Substituents : Improve target affinity but may increase hepatotoxicity (ALT levels >100 U/L in murine models) .
  • Carboxamide vs. Ester : Carboxamide derivatives show slower plasma clearance (CL: 12 mL/min/kg vs. 25 mL/min/kg for esters) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.